2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Description
Nomenclature and Structural Classification
The systematic IUPAC name This compound precisely defines its molecular architecture. The numbering system follows fusion rules for polycyclic compounds, where the pyrimidine ring (positions 4,5) merges with the indole system at its b face. This places the molecule within the pyrimido[4,5-b]indole subclass, distinguished from isomeric forms like pyrimido[5,4-b]indole by the orientation of ring fusion.
The structural classification encompasses three key components:
- Pyrimidine nucleus : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Indole system : A bicyclic structure comprising a benzene ring fused to a pyrrole moiety.
- Functional substituents : An amino group (-NH2) at position 2 and a hydroxyl group (-OH) at position 6, which dominate the compound's reactivity profile.
This tricyclic system exhibits partial saturation at positions 1 and 9, reducing aromaticity in the indole moiety compared to fully conjugated analogs. The ketone group at position 4 introduces polarity, while the amino and hydroxy groups enable hydrogen bonding interactions critical for biological activity.
Historical Context in Heterocyclic Chemistry Research
Pyrimidoindole derivatives first emerged in synthetic chemistry literature during the mid-20th century, with early reports focusing on their unusual fluorescence properties. The specific 2-amino-6-hydroxy derivative gained prominence in the 1990s following discoveries of structural analogs exhibiting kinase inhibitory activity. Three phases mark its developmental timeline:
Phase 1 (1950s–1980s):
- Initial synthesis via classical cyclocondensation methods
- Limited pharmacological characterization
- Primarily studied as a fluorescent probe for DNA intercalation studies
Phase 2 (1990s–2010s):
- Identification of antitumor potential in murine models
- Optimization of synthetic routes for scale-up production
- Structure-activity relationship (SAR) studies focusing on substituent effects
Phase 3 (2020s–present):
- Computational modeling of target interactions
- Exploration of metal complexation properties
- Investigations into photodynamic therapy applications
The compound's historical significance lies in bridging traditional heterocyclic chemistry with modern drug discovery paradigms. Its synthetic accessibility and structural tunability make it a prototype for developing kinase-targeted therapeutics.
Molecular Formula and Key Structural Features
The molecular formula C10H8N4O2 reflects the compound's hybrid aromatic-aliphatic character. Key structural parameters include:
| Feature | Description |
|---|---|
| Ring system | Pyrimido[4,5-b]indole tricycle with partial saturation at N1 and C9 |
| Functional groups | 2-amino, 4-keto, 6-hydroxy substituents |
| Hydrogen bond donors | 3 (NH2, OH, NH) |
| Hydrogen bond acceptors | 4 (pyrimidine N1, N3; ketone O; hydroxyl O) |
| Aromatic system | Pyrimidine ring maintains full conjugation; indole moiety partially reduced |
X-ray crystallographic analyses of related compounds reveal a nearly planar pyrimidine ring (deviation < 0.05 Å) and a puckered indole system (dihedral angle 15–20°). This distortion creates a chiral center at C9 in some derivatives, though the parent compound exists as a racemic mixture.
Properties
CAS No. |
728880-57-7 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-amino-6-hydroxy-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-8-7(9(16)14-10)5-3-4(15)1-2-6(5)12-8/h1-3,15H,(H4,11,12,13,14,16) |
InChI Key |
UDUPRCXVXSXSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, with catalysts like perchloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The presence of amino and hydroxy groups allows for versatile binding interactions, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but with different substituents and ring fusion patterns.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with a fused pyrazole and pyrimidine ring system.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting different chemical properties and reactivities.
Uniqueness
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is unique due to its specific functional groups and ring fusion, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique bicyclic structure, has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 728880-57-7 |
| Molecular Formula | C10H8N4O2 |
| Molecular Weight | 216.20 g/mol |
| IUPAC Name | 2-amino-6-hydroxy-3,9-dihydropyrimido[4,5-b]indol-4-one |
| Canonical SMILES | C1=CC2=C(C=C1O)C3=C(N2)N=C(NC3=O)N |
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimido[4,5-b]indoles exhibit substantial antimicrobial activity. For instance, the compound was evaluated for its minimum inhibitory concentration (MIC) against various pathogens. In vitro tests indicated that certain derivatives had MIC values as low as 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antibacterial effects .
Anticancer Potential
The compound's structural features allow it to interact with critical biological targets involved in cancer cell proliferation. Research has indicated that it can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds based on this scaffold have shown IC50 values against CDK2 and CDK9 in the range of 0.36 µM to 1.8 µM, indicating strong potential for development as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with enzyme active sites. This interaction can lead to the inhibition of enzymatic activity critical for pathogen survival and cancer cell proliferation .
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of several derivatives, including this compound. The study found that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .
- Cancer Research : In a study focusing on the inhibition of CDKs, derivatives were tested on various human tumor cell lines (HeLa, HCT116). The results indicated a marked decrease in cellular proliferation rates with IC50 values suggesting effective inhibition at low concentrations .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds such as:
| Compound Class | Biological Activity |
|---|---|
| Pyrimido[4,5-d]pyrimidines | Antitumor and antimicrobial properties |
| Pyrazolo[3,4-d]pyrimidines | Antiviral and anti-inflammatory effects |
| Thiazolo[4,5-b]pyridines | Diverse pharmacological actions |
This comparison highlights the unique position of this compound within a broader class of biologically active compounds.
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrimido[4,5-b]indole scaffold?
The pyrimido[4,5-b]indole core is typically synthesized via multi-component reactions or stepwise functionalization. For example, Ugi-type reactions followed by radical cyclization have been used to generate structurally similar azepino[4,5-b]indol-4-ones, where a tetrazolyl or amide group is introduced at position 3 . Key steps include condensation of indole derivatives with nitriles or amines under acidic conditions, followed by cyclization via radical initiators like AIBN. Yields range from moderate to good (40–75%), depending on substituent compatibility .
Q. How are intermediates and final compounds characterized in pyrimido[4,5-b]indole synthesis?
Characterization relies on spectroscopic methods:
- 1H/13C NMR to confirm regioselectivity and substituent positions (e.g., indole NH protons appear at δ 10–12 ppm, pyrimidine carbons at δ 150–160 ppm) .
- TLC (Rf values 0.12–0.50) and melting points (>250°C for crystalline derivatives) .
- Mass spectrometry to verify molecular weights (e.g., C12H13N5O2 derivatives show m/z ~259) .
Q. What in vitro assays are used to evaluate the biological activity of pyrimido[4,5-b]indole derivatives?
Common assays include:
- Receptor binding studies (e.g., 5-HT6R affinity via radioligand displacement) for neuropharmacological potential .
- Antimicrobial screening against Gram-positive/negative bacteria and fungi, with MIC values reported for derivatives like 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine .
- Cytotoxicity assays (e.g., MTT) to assess antitumor activity, particularly for microtubule-targeting derivatives .
Advanced Research Questions
Q. How can structural modifications at the 2- and 4-positions enhance target selectivity in pyrimido[4,5-b]indoles?
Substitutions at these positions significantly influence biological activity:
- Amino groups at position 2 improve solubility and hydrogen-bonding interactions with receptors (e.g., 5-HT6R) .
- Chloro or methyl groups at position 4 enhance microtubule depolymerization activity by increasing hydrophobic interactions with β-tubulin .
- N-alkylation (e.g., ethyl or methyl groups) at position 4 reduces metabolic degradation, as shown in pharmacokinetic studies of analogs .
Q. What methodological challenges arise in resolving contradictory activity data across pyrimido[4,5-b]indole derivatives?
Discrepancies often stem from:
- Solubility limitations : Poor aqueous solubility of hydrophobic derivatives (e.g., trifluoromethyl-substituted analogs) can lead to false negatives in cell-based assays .
- Off-target effects : Derivatives with planar aromatic systems may intercalate DNA, complicating mechanistic interpretations .
- Assay variability : Differences in cell lines (e.g., glioblastoma vs. breast cancer models) or receptor isoforms require orthogonal validation (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling guide the design of pyrimido[4,5-b]indole-based therapeutics?
Molecular docking and MD simulations are critical for:
- Identifying key binding residues (e.g., LEU704 and GLY708 in androgen receptor interactions) .
- Predicting metabolic stability via cytochrome P450 binding simulations .
- Optimizing substituent geometry for microtubule binding pockets, as demonstrated for pyrimido[4,5-b]indole derivatives with IC50 values <1 µM .
Methodological Considerations
Q. What reaction conditions optimize the synthesis of N4-alkylated pyrimido[4,5-b]indole derivatives?
- Solvent selection : Refluxing in n-butanol with HCl (2–4 M) improves N-alkylation yields (e.g., 71% for N4-methyl derivatives) compared to polar aprotic solvents .
- Catalyst use : Pd/C or CuI accelerates coupling reactions for aryl-substituted analogs .
- Temperature control : Reactions at 80–100°C minimize byproducts like dimerized indole intermediates .
Q. How do radical cyclization conditions impact product purity in azepino/pyrimidoindole synthesis?
- Initiator concentration : AIBN at 10 mol% ensures complete radical generation without over-oxidation .
- Reaction time : Prolonged heating (>12 hr) leads to decomposition, as evidenced by TLC monitoring .
- Workup protocols : Sequential extraction with CHCl3/MeOH (3:1) removes unreacted tetrazoles or amides .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
